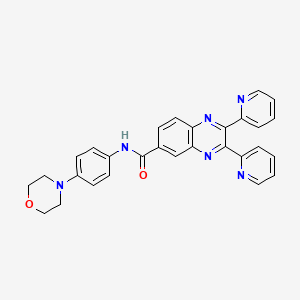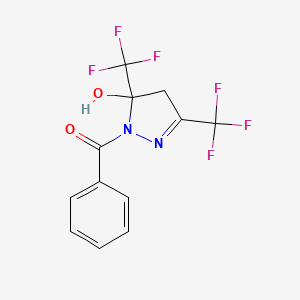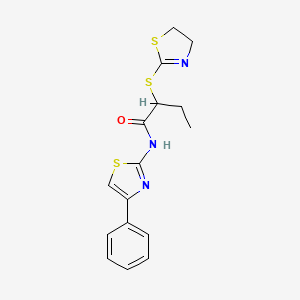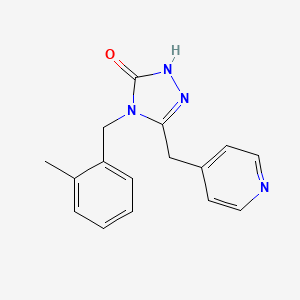
N-(4-morpholin-4-ylphenyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide
概要
説明
N-(4-morpholin-4-ylphenyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features a quinoxaline core substituted with morpholinyl, phenyl, and pyridinyl groups, making it a versatile molecule for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholin-4-ylphenyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as acetonitrile or dimethylformamide, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions and catalysts .
化学反応の分析
Types of Reactions
N-(4-morpholin-4-ylphenyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenyl and pyridinyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like dichloromethane, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced forms of the quinoxaline core .
科学的研究の応用
N-(4-morpholin-4-ylphenyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-(4-morpholin-4-ylphenyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological pathways, it may modulate signal transduction by interacting with key proteins and altering their function .
類似化合物との比較
Similar Compounds
- N-(4-morpholin-4-ylphenyl)-2-nitrobenzenesulfonamide
- 5-(4-morpholin-4-ylphenylsulfanyl)-2,4-quinazolinediamine
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(morpholino)ethylamino)benzamides)
Uniqueness
N-(4-morpholin-4-ylphenyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide stands out due to its unique quinoxaline core and the presence of both morpholinyl and pyridinyl groups. This combination provides a distinct set of chemical properties and biological activities, making it a valuable compound for diverse research applications .
特性
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N6O2/c36-29(32-21-8-10-22(11-9-21)35-15-17-37-18-16-35)20-7-12-23-26(19-20)34-28(25-6-2-4-14-31-25)27(33-23)24-5-1-3-13-30-24/h1-14,19H,15-18H2,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSBUNAVTLVDAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CC=N5)C6=CC=CC=N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-isopropylbenzyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B4010101.png)
![3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 4-chlorobenzoate](/img/structure/B4010112.png)
![ethyl 4-({[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4010117.png)
![Methyl 2-[[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzoate](/img/structure/B4010127.png)
![4-(1-{4-[5-methyl-2-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}ethyl)morpholine](/img/structure/B4010135.png)
![2-{3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B4010143.png)

![N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-(4-bromo-3-methylphenyl)ethanediamide](/img/structure/B4010165.png)
![N-[4-(benzyloxy)phenyl]-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4010173.png)

![N-cyclohexyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4010184.png)
![N-((3S)-1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidin-3-yl)acetamide](/img/structure/B4010186.png)

![2-{3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B4010200.png)
